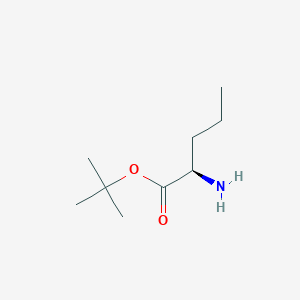![molecular formula C12H16N2O2 B1148686 (R)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine CAS No. 1213024-25-9](/img/new.no-structure.jpg)
(R)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine is a chiral compound that features a piperazine ring attached to a dihydrobenzo[b][1,4]dioxin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine typically involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using halogenated intermediates.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dihydrobenzo[b][1,4]dioxin moiety, converting it to a fully saturated benzodioxane ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenated intermediates and strong bases like sodium hydride are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine can serve as a building block for the construction of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine
Potential medicinal applications include its use as a pharmacophore in the design of new drugs, particularly those targeting neurological or cardiovascular conditions.
Industry
In the materials science field, the compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which ®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine exerts its effects depends on its specific interactions with molecular targets. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine: The enantiomer of the compound, which may exhibit different biological activity.
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)morpholine: A structurally similar compound with a morpholine ring instead of piperazine.
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine: Another analog with a pyrrolidine ring.
Uniqueness
®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine is unique due to its specific chiral configuration and the combination of the piperazine and dihydrobenzo[b][1,4]dioxin moieties. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1213024-25-9 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.26764 |
Sinónimos |
(R)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







